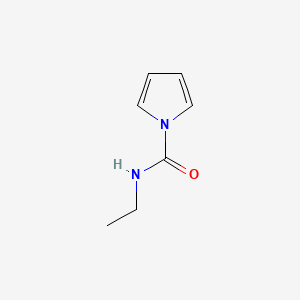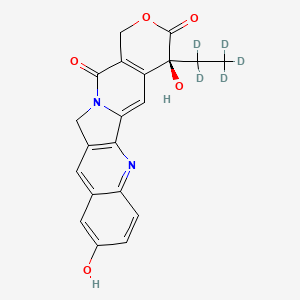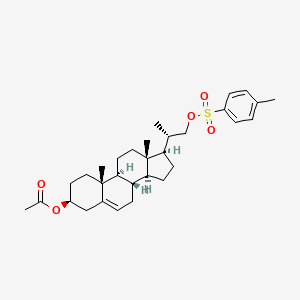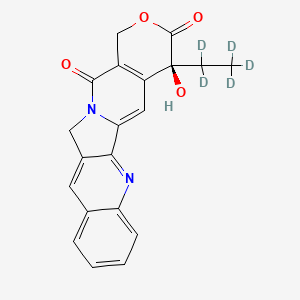![molecular formula C28H25N5O2 B590098 N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one CAS No. 1330266-64-2](/img/no-structure.png)
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one (THPOP) is an important organic compound with a wide range of applications in both industrial and scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms and is used as a starting material for the synthesis of a variety of organic compounds. Its unique properties make it an attractive candidate for a variety of applications and its potential has been explored in a number of scientific studies.
Mécanisme D'action
The exact mechanism of action of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one is not fully understood, but it is believed to be related to its ability to interact with other molecules. It is thought to interact with proteins and other molecules in the body, leading to changes in their structure and function. Additionally, it has been shown to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to have an inhibitory effect on certain enzymes, including cyclooxygenase-2, which is involved in inflammation. Additionally, it has been shown to inhibit the growth of certain types of cancer cells, including breast cancer cells. Furthermore, it has been shown to have an antioxidant effect, which may be beneficial for preventing certain types of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one is a relatively easy compound to synthesize and is widely available, making it an attractive choice for laboratory experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that this compound is a highly reactive compound and should be handled with care. Additionally, it should be stored in a cool, dry place away from light and heat.
Orientations Futures
The potential applications of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one are vast and there are many areas of research that are yet to be explored. Some potential future directions include the development of new synthetic methods for the synthesis of this compound, the exploration of its potential uses in drug delivery systems, and the study of its effects on biochemical and physiological processes. Additionally, further research into its potential uses in the synthesis of organic compounds, such as pyrimidines, pyridines, and other heterocyclic compounds, could lead to new and improved synthetic methods. Finally, further research into its potential use as an antioxidant could lead to the development of new treatments for various diseases.
Applications De Recherche Scientifique
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one has been studied extensively for its potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of organic compounds, including pyrimidines, pyridines, and other heterocyclic compounds. It has also been used as a reagent for the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and pesticides. Additionally, it has been studied for its potential use in drug delivery systems, such as liposomes and nanoparticles.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one involves the protection of the amine group, followed by the reaction with a protected purine derivative to form the desired product.", "Starting Materials": [ "4,6,7,8-tetrahydro-6-methyl-8-oxopyrimido[1,2-a]purine-10-carbaldehyde", "Trityl chloride", "Sodium hydride", "Diisopropylethylamine", "Methanol", "Toluene", "Chloroform", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of amine group by reaction with trityl chloride and sodium hydride in presence of diisopropylethylamine in toluene", "Reduction of aldehyde group with sodium borohydride in methanol to form 4,6,7,8-tetrahydro-6-methyl-8-hydroxypyrimido[1,2-a]purine-10-carbaldehyde", "Protection of hydroxyl group by reaction with acetic anhydride and pyridine in chloroform", "Reaction of protected 4,6,7,8-tetrahydro-6-methyl-8-hydroxypyrimido[1,2-a]purine-10-carbaldehyde with protected purine derivative in presence of hydrochloric acid in chloroform", "Deprotection of trityl group by reaction with hydrochloric acid in chloroform", "Neutralization of reaction mixture with sodium bicarbonate", "Extraction of product with chloroform", "Washing of organic layer with water and brine", "Drying of organic layer over anhydrous sodium sulfate", "Evaporation of solvent to obtain crude product", "Purification of product by column chromatography using silica gel as stationary phase and chloroform/methanol as eluent" ] } | |
Numéro CAS |
1330266-64-2 |
Formule moléculaire |
C28H25N5O2 |
Poids moléculaire |
463.541 |
Nom IUPAC |
8-hydroxy-6-methyl-3-trityl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C28H25N5O2/c1-19-17-23(34)33-26(35)24-25(31-27(33)30-19)32(18-29-24)28(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,23,34H,17H2,1H3,(H,30,31) |
Clé InChI |
SNGCXWAFWUKDGW-UHFFFAOYSA-N |
SMILES |
CC1CC(N2C(=O)C3=C(NC2=N1)N(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Synonymes |
N-Trityl-5,6,7,8-tetrahydro-4-hydroxy-6-methylpyrimido[1,2-a]purin-10(1H)-one; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)






